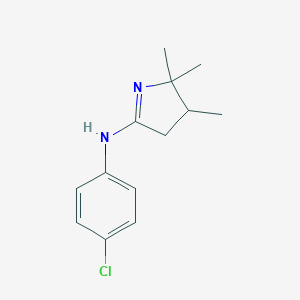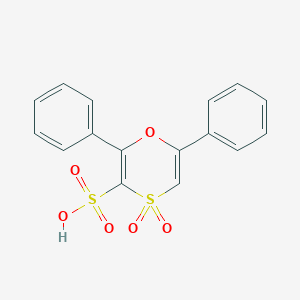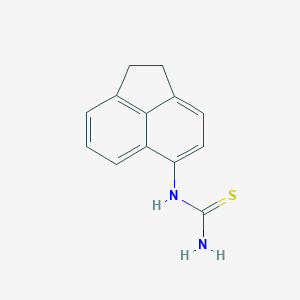![molecular formula C25H28N2O6 B282195 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It can also inhibit the proliferation of cancer cells by regulating the cell cycle.
Biochemical and Physiological Effects:
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It can regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. It can also modulate the activity of various enzymes and proteins involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer properties. It can be used to study the mechanism of action of various anti-cancer drugs and to develop new drugs for cancer treatment. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is to study its potential applications in combination therapy for cancer treatment. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with significant potential for various scientific research applications. Its potent anti-cancer properties and complex synthesis method make it an interesting subject for further study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Synthesemethoden
The synthesis of 4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(4-morpholinyl)ethylamine in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.
Eigenschaften
Molekularformel |
C25H28N2O6 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O6/c1-2-33-20-16-18(8-9-19(20)28)22-21(23(29)17-6-4-3-5-7-17)24(30)25(31)27(22)11-10-26-12-14-32-15-13-26/h3-9,16,22,28-29H,2,10-15H2,1H3/b23-21- |
InChI-Schlüssel |
NEZGGMDKQIQKLY-LNVKXUELSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)


![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)





